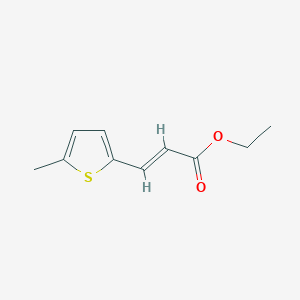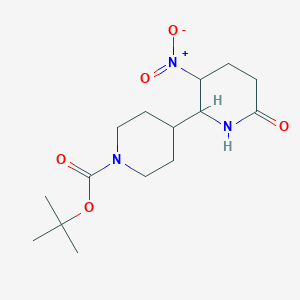![molecular formula C6H11N3O2 B13277124 [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277124.png)
[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the triazole ring, along with a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Another approach involves the methylation of a pre-formed triazole compound. This can be done using methyl iodide in the presence of a base such as potassium carbonate. The methoxymethyl group can be introduced through the reaction of the triazole with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antiviral agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in microorganisms.
Comparison with Similar Compounds
Similar Compounds
[1-Methyl-1H-1,2,3-triazol-4-yl]methanol: Lacks the methoxymethyl group.
[5-(Hydroxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
[5-(methoxymethyl)-1-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C6H11N3O2/c1-9-6(4-11-2)5(3-10)7-8-9/h10H,3-4H2,1-2H3 |
InChI Key |
JJXBZTMKLHQSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)CO)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



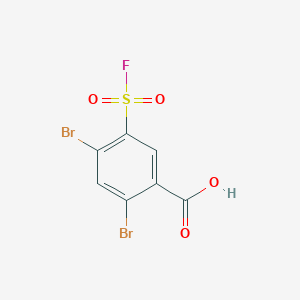

![Butyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13277058.png)

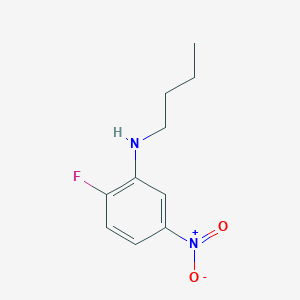
![2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13277070.png)
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13277077.png)
![[5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277088.png)
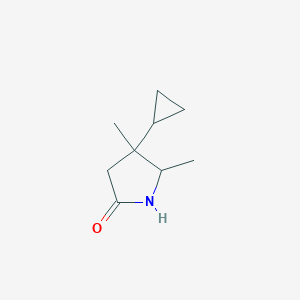
amine](/img/structure/B13277105.png)
![4-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13277109.png)
